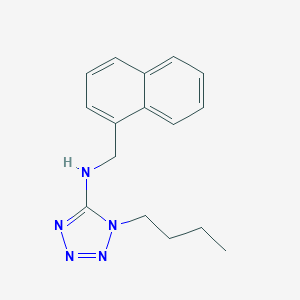SULFANYL]ETHYL})AMINE](/img/structure/B499388.png)
[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-ETHYL-9H-CARBAZOL-3-YL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound that features a carbazole moiety linked to a tetrazole group via a sulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-ETHYL-9H-CARBAZOL-3-YL)METHYLSULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.
Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the 9-position of the carbazole.
Attachment of the Sulfanyl Ethyl Chain: This step involves the formation of a sulfanyl linkage, often through nucleophilic substitution reactions.
Formation of the Tetrazole Group: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(9-ETHYL-9H-CARBAZOL-3-YL)METHYLSULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the carbazole or tetrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the carbazole or tetrazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (9-ETHYL-9H-CARBAZOL-3-YL)METHYLSULFANYL]ETHYL})AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole cores, such as 9-ethylcarbazole.
Tetrazole Derivatives: Compounds with similar tetrazole groups, such as 5-methyltetrazole.
Sulfanyl Compounds: Compounds with similar sulfanyl linkages, such as thiourea derivatives.
Uniqueness
(9-ETHYL-9H-CARBAZOL-3-YL)METHYLSULFANYL]ETHYL})AMINE is unique due to its combination of a carbazole core, a tetrazole ring, and a sulfanyl ethyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C19H22N6S |
|---|---|
Molecular Weight |
366.5g/mol |
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H22N6S/c1-3-25-17-7-5-4-6-15(17)16-12-14(8-9-18(16)25)13-20-10-11-26-19-21-22-23-24(19)2/h4-9,12,20H,3,10-11,13H2,1-2H3 |
InChI Key |
TUVNGLPZOOHPIR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CNCCSC3=NN=NN3C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCSC3=NN=NN3C)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499305.png)
![2-{2-Chloro-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B499306.png)

![4-amino-N-{2-[(2-fluorobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499310.png)
![1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine](/img/structure/B499313.png)
![4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid](/img/structure/B499315.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B499317.png)
![2-[2-Chloro-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B499318.png)
![1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499321.png)
![2-[2-Chloro-6-ethoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499322.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499323.png)
![2-(2-Chloro-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B499326.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499327.png)
![2-({2-[({2-[(2-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B499328.png)
